(R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate, also known as Boc-Lys(Boc)-Pip-CHO, is a chemical compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
(R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO works by inhibiting the activity of proteases and peptidases. It does this by binding to the active site of the enzyme and blocking its activity. (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO is a competitive inhibitor, which means that it competes with the substrate for binding to the enzyme. When (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO binds to the enzyme, it prevents the substrate from binding and being broken down.
Biochemical and Physiological Effects:
(R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of trypsin, a protease that plays a role in digestion. (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO has also been found to inhibit the activity of elastase, a protease that plays a role in inflammation. In addition, (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO has been shown to inhibit the activity of dipeptidyl peptidase IV, an enzyme that plays a role in glucose metabolism.
Advantages and Limitations for Lab Experiments
(R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO has several advantages for lab experiments. It is a stable compound that can be stored for long periods of time. It is also a relatively inexpensive compound, making it accessible to researchers with limited budgets. However, (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO has some limitations. It is not a natural substrate for any protease or peptidase, which means that its activity may not accurately reflect the activity of these enzymes in vivo. In addition, (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO may not be suitable for studying the activity of all proteases or peptidases.
Future Directions
There are several future directions for research on (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO. One direction is to study its activity in vivo. This would involve testing the compound in animal models to determine its effects on protease and peptidase activity. Another direction is to develop new inhibitors based on the structure of (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO. These inhibitors could be designed to be more specific for certain proteases or peptidases. Finally, (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO could be used as a tool for studying the activity of proteases and peptidases in disease states, such as cancer or inflammation.
Synthesis Methods
(R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO can be synthesized through a multi-step process. The first step involves the protection of the lysine side chain with a Boc group. This is followed by the N-Boc protection of the piperazine ring. The formyl group is then introduced through a Grignard reaction with formaldehyde. Finally, the benzyl group is introduced through a reductive amination reaction with benzylamine. The resulting compound is then deprotected to yield (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO.
Scientific Research Applications
(R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO has been used in various scientific research applications. It has been found to be a useful tool for studying the activity of proteases, enzymes that break down proteins. (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO is a substrate for many proteases and can be used to measure their activity. It has also been used to study the activity of peptidases, enzymes that break down peptides. (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate(Boc)-Pip-CHO can be used to measure the activity of peptidases and to study their inhibition.
properties
IUPAC Name |
tert-butyl (2R)-4-benzyl-2-formylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZMIMWLXCEQDL-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657797 |
Source
|
Record name | tert-Butyl (2R)-4-benzyl-2-formylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257856-16-8 |
Source
|
Record name | tert-Butyl (2R)-4-benzyl-2-formylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.